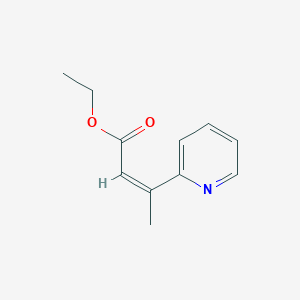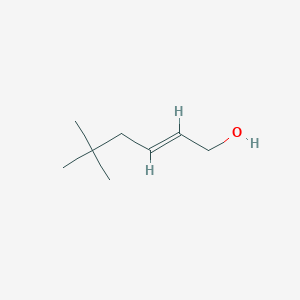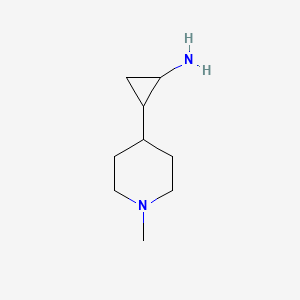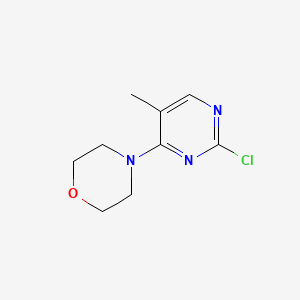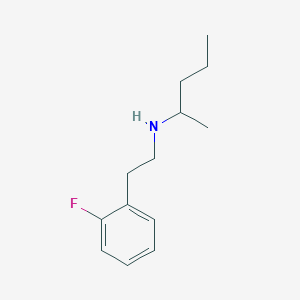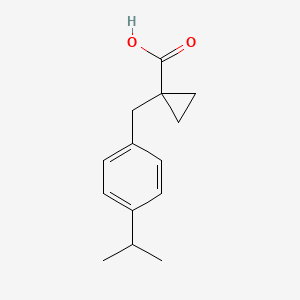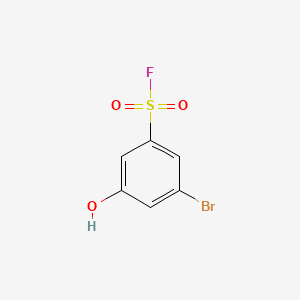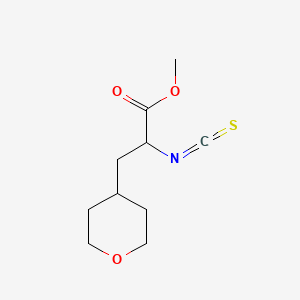![molecular formula C10H18O B13615304 2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)
2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol is a unique organic compound characterized by its highly strained bicyclic structure This compound is notable for its stability despite the inherent ring strain associated with cyclopropane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,3-dimethyl-2-butene with diazo compounds in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol.
Análisis De Reacciones Químicas
Types of Reactions
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acid chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Ethers, esters
Aplicaciones Científicas De Investigación
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound to study ring strain and reactivity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol exerts its effects is primarily related to its ability to interact with biological molecules. The compound’s strained bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-Tetramethylbutane: A structurally similar compound with less ring strain.
Hexamethylethane: Another related compound with a different arrangement of methyl groups.
Uniqueness
2’,2’,3’,3’-Tetramethyl-[1,1’-bi(cyclopropan)]-1-ol is unique due to its highly strained bicyclic structure, which imparts distinctive chemical reactivity and stability. This makes it a valuable compound for studying the effects of ring strain and for developing novel materials and bioactive molecules.
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1-(2,2,3,3-tetramethylcyclopropyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)7(9(8,3)4)10(11)5-6-10/h7,11H,5-6H2,1-4H3 |
Clave InChI |
VRTFTQBZRJDJKH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C)C)C2(CC2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13615228.png)



![1-(1,2-Diphenylpropan-2-yl)-3-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}urea](/img/structure/B13615241.png)
